molecular formula C26H22BrNO5S3 B416953 DIMETHYL 2-[1-(2-BROMOBENZOYL)-2,2,7-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE

DIMETHYL 2-[1-(2-BROMOBENZOYL)-2,2,7-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE

Cat. No.: B416953
M. Wt: 604.6g/mol
InChI Key: HUDJTQFGLYGGLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-(1-(2-bromobenzoyl)-2,2,7-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with a unique structure that includes a quinoline core, a bromobenzoyl group, and dithiole carboxylate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 2-[1-(2-BROMOBENZOYL)-2,2,7-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of 2-aminobenzophenone derivatives with appropriate reagents to form the quinoline ring . The bromobenzoyl group is then introduced through a Friedel-Crafts acylation reaction using 2-bromobenzoyl chloride . The final step involves the formation of the dithiole carboxylate moieties through a reaction with dimethyl dithiole-4,5-dicarboxylate under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization and acylation steps, as well as the use of automated systems for the purification and isolation of the final product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(1-(2-bromobenzoyl)-2,2,7-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, sodium hydride

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of DIMETHYL 2-[1-(2-BROMOBENZOYL)-2,2,7-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with key proteins . The bromobenzoyl group and the quinoline core are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2-(1-(2-bromobenzoyl)-2,2,7-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate is unique due to its combination of a quinoline core, a bromobenzoyl group, and dithiole carboxylate moieties. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .

Properties

Molecular Formula

C26H22BrNO5S3

Molecular Weight

604.6g/mol

IUPAC Name

dimethyl 2-[1-(2-bromobenzoyl)-2,2,7-trimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C26H22BrNO5S3/c1-13-10-11-15-17(12-13)28(22(29)14-8-6-7-9-16(14)27)26(2,3)21(34)18(15)25-35-19(23(30)32-4)20(36-25)24(31)33-5/h6-12H,1-5H3

InChI Key

HUDJTQFGLYGGLM-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C(N2C(=O)C4=CC=CC=C4Br)(C)C

Canonical SMILES

CC1=CC2=C(C=C1)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C(N2C(=O)C4=CC=CC=C4Br)(C)C

Origin of Product

United States

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